molecular formula C12H16N4OS B2354049 4-[4-(hydroxymethyl)piperidin-1-yl]-2-(methylsulfanyl)pyrimidine-5-carbonitrile CAS No. 2415453-42-6

4-[4-(hydroxymethyl)piperidin-1-yl]-2-(methylsulfanyl)pyrimidine-5-carbonitrile

Cat. No.: B2354049
CAS No.: 2415453-42-6
M. Wt: 264.35
InChI Key: ZHXKPSFZLYERNK-UHFFFAOYSA-N
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Description

4-[4-(hydroxymethyl)piperidin-1-yl]-2-(methylsulfanyl)pyrimidine-5-carbonitrile is a complex organic compound that features a piperidine ring, a pyrimidine ring, and a nitrile group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(hydroxymethyl)piperidin-1-yl]-2-(methylsulfanyl)pyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the hydroxymethyl group. The pyrimidine ring is then synthesized and functionalized with a methylsulfanyl group. Finally, the nitrile group is introduced to complete the synthesis .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-[4-(hydroxymethyl)piperidin-1-yl]-2-(methylsulfanyl)pyrimidine-5-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[4-(hydroxymethyl)piperidin-1-yl]-2-(methylsulfanyl)pyrimidine-5-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(hydroxymethyl)piperidin-1-yl]-2-(methylsulfanyl)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(hydroxymethyl)piperidin-1-yl]-2-(methylsulfanyl)pyrimidine-5-carbonitrile is unique due to its combination of functional groups and ring structures, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-[4-(hydroxymethyl)piperidin-1-yl]-2-methylsulfanylpyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4OS/c1-18-12-14-7-10(6-13)11(15-12)16-4-2-9(8-17)3-5-16/h7,9,17H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHXKPSFZLYERNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)N2CCC(CC2)CO)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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